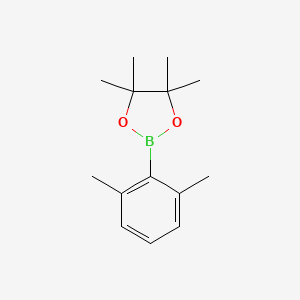![molecular formula C12H8ClN3 B3051351 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine CAS No. 33149-25-6](/img/structure/B3051351.png)
7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 33149-25-6 . It has a molecular weight of 229.67 and its IUPAC name is 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been studied extensively. A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The synthesis of these compounds involves a simpler and greener synthetic methodology .Molecular Structure Analysis
The InChI code for 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine is 1S/C12H8ClN3/c13-11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine is a powder with a melting point of 109-111°C . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine, focusing on six unique fields:
Pharmaceutical Development
7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery. Researchers have explored its use in developing treatments for conditions such as cancer, inflammation, and neurological disorders .
Fluorescent Probes
This compound has been studied for its application in the development of fluorescent probes. These probes are essential tools in biological and chemical research for imaging and detecting specific molecules within cells. The photophysical properties of 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine, such as its absorption and emission characteristics, make it suitable for use in fluorescence microscopy and other imaging techniques .
Agrochemical Research
In agrochemical research, 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as antifungal agents. These compounds can inhibit the growth of various fungal pathogens, making them valuable for protecting crops and improving agricultural productivity. The optimization of these derivatives could lead to the development of new, effective agrochemicals .
Material Science
The compound’s unique chemical properties have also been explored in material science. It can be used in the synthesis of new materials with specific electronic and optical properties. For example, it has been utilized in the creation of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable, luminescent materials makes it a valuable component in the development of advanced materials .
Chemical Synthesis
7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine serves as a versatile building block in chemical synthesis. Its structure allows for various modifications, enabling the creation of a wide range of derivatives with different properties. This versatility is particularly useful in the synthesis of complex organic molecules for research and industrial applications .
Biological Interactions
The compound has been studied for its interactions with biological macromolecules, such as proteins and nucleic acids. These interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic effects. Research in this area can lead to the identification of new drug targets and the development of more effective treatments .
Safety and Hazards
Future Directions
The future research directions for 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine could involve exploring its potential applications in various fields. For instance, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Further studies could also focus on the development of new synthetic methodologies and the exploration of the compound’s biological activities .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial activities against gram-positive bacteria and inhibitory activity against certain enzymes .
Mode of Action
This interaction could potentially inhibit the growth of certain bacteria or fungi .
Biochemical Pathways
Given its potential antibacterial and antifungal activities , it may interfere with essential biological processes in these organisms, leading to their growth inhibition.
Result of Action
It has been suggested that certain derivatives of this compound may inhibit the growth of certain bacteria and fungi .
properties
IUPAC Name |
7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQMTCYMAVNCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443773 | |
| Record name | 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
33149-25-6 | |
| Record name | 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3051271.png)






![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3051283.png)




